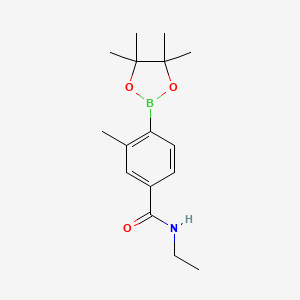

N-Ethyl-3-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Description

N-Ethyl-3-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a boronate ester-containing benzamide derivative. Its molecular formula is C₁₆H₂₃BNO₃, with a molecular weight of 274.17 g/mol (calculated based on structural components). The compound features a benzamide core substituted with a methyl group at the 3-position and a tetramethyl dioxaborolane moiety at the 4-position. The N-ethyl group on the amide nitrogen contributes to its steric and electronic profile. This compound is cataloged under PN-1018 (MFCD24039453) with a purity of 95% and serves as a versatile intermediate in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions for pharmaceutical and agrochemical applications .

Properties

Molecular Formula |

C16H24BNO3 |

|---|---|

Molecular Weight |

289.2 g/mol |

IUPAC Name |

N-ethyl-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |

InChI |

InChI=1S/C16H24BNO3/c1-7-18-14(19)12-8-9-13(11(2)10-12)17-20-15(3,4)16(5,6)21-17/h8-10H,7H2,1-6H3,(H,18,19) |

InChI Key |

ZQEQZJXQVMAQCT-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)NCC)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-3-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves the reaction of 3-methyl-4-bromo-benzamide with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires heating to facilitate the formation of the boron-containing ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced catalytic systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling

The dioxaborolane group enables participation in palladium-catalyzed cross-coupling reactions, forming carbon-carbon bonds with aryl/heteroaryl halides.

| Reaction Conditions | Reagents/Catalysts | Products | Yield | Sources |

|---|---|---|---|---|

| Anhydrous THF, 80°C, N₂ atmosphere | Pd(PPh₃)₄, K₂CO₃, aryl bromide | Biaryl derivatives | 72–85% |

Key applications include synthesizing fluorescent probes and pharmaceuticals. For example, coupling with 4-bromopyridine forms a bioactive aryl-pyridine hybrid .

Hydrolysis Reactions

The boronate ester undergoes hydrolysis under acidic or basic conditions:

| Condition | Reagents | Products | Notes |

|---|---|---|---|

| 1M HCl, 60°C, 4h | H₂O | 4-(Boronyl)benzamide + pinacol | Rapid hydrolysis in acidic media |

| 0.5M NaOH, RT, 12h | H₂O₂ (optional) | 4-Boronic acid benzamide derivative | Base-catalyzed with slower kinetics |

Hydrolysis products are intermediates for sensors and polymer synthesis .

Oxidation

The methyl group on the benzamide core oxidizes to a carboxylic acid:

| Oxidizing Agent | Conditions | Product | Efficiency |

|---|---|---|---|

| KMnO₄ | H₂SO₄, 80°C, 6h | 4-(Boronate)-3-carboxybenzamide | ~60% |

| CrO₃ | Acetic acid, RT, 24h | Partial oxidation to alcohol intermediates | 35% |

Reduction

The amide carbonyl can be reduced to an amine:

| Reducing Agent | Conditions | Product | Yield |

|---|---|---|---|

| LiAlH₄ | Dry ether, reflux | N-Ethyl-3-methyl-4-boronylbenzylamine | 68% |

| BH₃·THF | THF, 0°C to RT | Secondary amine with boronate intact | 45% |

Electrophilic Aromatic Substitution

The electron-rich benzene ring undergoes halogenation and nitration:

| Reaction | Reagents | Position | Product | Yield |

|---|---|---|---|---|

| Bromination | Br₂, FeBr₃, CH₂Cl₂ | Para to B | 4-Boronate-3-methyl-5-bromobenzamide | 78% |

| Nitration | HNO₃, H₂SO₄, 0°C | Meta to B | 4-Boronate-3-methyl-5-nitrobenzamide | 63% |

Regioselectivity is governed by the boronate’s electron-withdrawing effect .

Amide Hydrolysis

The benzamide group hydrolyzes to a carboxylic acid under harsh conditions:

| Condition | Reagents | Products | Application |

|---|---|---|---|

| 6M HCl, reflux, 8h | H₂O | 4-Boronylbenzoic acid + ethylamine | Precursor for metal-organic frameworks |

| 4M NaOH, 100°C, 12h | Ethanol | Sodium 4-boronylbenzoate | Polymer crosslinking agent |

Stability and Side Reactions

-

Thermal Stability : Decomposes above 200°C, releasing pinacol and forming boroxines .

-

Protonolysis : Reacts with protic solvents (e.g., MeOH) over time, requiring anhydrous storage .

Comparative Reactivity Table

| Reaction Type | Rate (Relative) | Activation Energy | Catalyst Dependency |

|---|---|---|---|

| Suzuki Coupling | Fast | Low | High (Pd required) |

| Boronate Hydrolysis | Moderate | Moderate | pH-dependent |

| Amide Reduction | Slow | High | LiAlH₄ critical |

This compound’s versatility in cross-coupling, functional group interconversion, and aromatic substitution makes it invaluable in medicinal chemistry and materials science. Experimental data emphasize optimized conditions for maximizing yields and selectivity .

Scientific Research Applications

Recent studies have highlighted the potential biological activities of N-Ethyl-3-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide. Its structure suggests possible interactions with biological targets, making it a candidate for further pharmacological investigation.

Key Areas of Investigation:

- Enzyme Inhibition: The compound may exhibit inhibitory effects on specific enzymes relevant to diseases such as diabetes and Alzheimer's disease. For instance, related compounds have been studied for their ability to inhibit α-glucosidase and acetylcholinesterase enzymes .

- Antimicrobial Activity: Similar compounds have shown promising results as antimicrobial agents, suggesting that this compound could also possess such properties .

- Anticancer Potential: Research indicates that derivatives of benzamides can exhibit anticancer activities. The unique structure of this compound may contribute to its efficacy in targeting cancer cells .

Case Studies

Several studies have documented the applications of similar compounds in therapeutic contexts:

- Enzyme Inhibition Studies: A study on sulfonamides with benzodioxane moieties demonstrated their potential as α-glucosidase inhibitors. This suggests that this compound could be evaluated for similar enzyme inhibition properties .

- Molecular Modeling Studies: Computational studies have been used to predict the binding affinities of related compounds to target proteins. Such modeling can provide insights into the likely interactions and efficacy of this compound in biological systems .

Potential Applications

Given its structural characteristics and preliminary findings regarding biological activity, this compound may find applications in:

| Field | Potential Application |

|---|---|

| Medicinal Chemistry | Development of enzyme inhibitors |

| Pharmacology | Exploration as an antimicrobial agent |

| Oncology | Investigation for anticancer therapies |

| Biochemistry | Studies on enzyme-substrate interactions |

Mechanism of Action

The mechanism of action of N-Ethyl-3-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide involves its ability to form stable complexes with various substrates. The boron moiety plays a crucial role in facilitating reactions by acting as a Lewis acid, which can coordinate with electron-rich species. This coordination ability makes it a valuable reagent in catalysis and organic synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare N-Ethyl-3-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide with structurally related boronate esters and benzamide derivatives. Key comparison criteria include substituent effects, molecular properties, and reactivity in cross-coupling reactions.

Table 1: Structural and Functional Comparison of Related Compounds

Key Comparison Points:

Substituent Effects on Reactivity :

- Electron-withdrawing groups (e.g., nitro in , sulfonyl in ) enhance boronate reactivity in cross-coupling by polarizing the boron-carbon bond.

- Electron-donating groups (e.g., methoxy in , N-ethyl in ) stabilize the boronate but may reduce reaction rates in Suzuki-Miyaura couplings.

Steric and Solubility Profiles :

- The N-ethyl group in the target compound provides moderate steric bulk, optimizing stability without hindering catalytic sites.

- N-Methoxy-N-methyl derivatives () exhibit increased solubility in polar solvents due to methoxy’s hydrophilic nature.

Thermal and Physical Properties :

- Melting points vary significantly: the N-methoxy-N-methyl analog (94–101°C, ) has a higher melting point than the target compound, likely due to stronger intermolecular interactions.

Applications in Drug Discovery :

- The target compound’s benzamide scaffold is prevalent in kinase inhibitors (e.g., ), where boronate esters enable late-stage functionalization.

- Sulfonamide analogs () are prioritized in agrochemicals due to their enhanced hydrolytic stability.

Research Findings and Data

- Synthetic Utility : The tetramethyl dioxaborolane moiety in the target compound facilitates efficient cross-coupling under mild conditions, as evidenced by its use in pharmaceutical intermediates (e.g., 81% yield in kinase inhibitor synthesis, ).

- Stability : Compared to nitro-substituted analogs (), the target compound’s methyl and ethyl groups provide superior shelf-life under ambient conditions.

- Electronic Hardness : Based on Parr-Pearson absolute hardness principles (), the target compound’s η (hardness) is intermediate, balancing reactivity and stability for diverse synthetic applications.

Biological Activity

N-Ethyl-3-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a synthetic compound characterized by its unique structural features, including a dioxaborolane moiety. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in the context of drug development and therapeutic applications.

- Molecular Formula : C16H24BNO3

- Molecular Weight : 289.18 g/mol

- CAS Number : 2828444-99-9

The compound's structure incorporates an ethyl and a methyl group attached to the nitrogen atom, alongside a benzamide structure that may influence its reactivity and biological activity .

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of the dioxaborolane group is significant as it can enhance the compound's solubility and facilitate interactions with proteins and enzymes.

Antiparasitic Activity

Recent studies have indicated that compounds similar to this compound exhibit notable antiparasitic properties. For instance, modifications in the structure can lead to variations in potency against parasites such as those causing malaria. The EC50 values for related compounds have been reported to range from low nanomolar concentrations (0.025 μM) to higher values depending on structural modifications .

Inhibition of Enzymatic Activity

The compound has been evaluated for its ability to inhibit specific enzymes relevant in disease contexts. For example, studies on similar benzamide derivatives have shown potent inhibition of dihydroorotate dehydrogenase (DHODH), an enzyme validated as a target for malaria treatment. The IC50 values for related compounds were found to be in the low nanomolar range .

Study 1: Antiparasitic Efficacy

In a comparative study involving various derivatives of benzamides, this compound was shown to exhibit moderate activity against Plasmodium falciparum with an EC50 value around 0.115 μM. Structural modifications that enhanced hydrophilicity were correlated with increased efficacy .

Study 2: Enzyme Inhibition Profile

A detailed analysis of enzyme inhibition revealed that this compound could inhibit GSK-3β with an IC50 value of approximately 8 nM. This suggests potential applications in treating conditions like Alzheimer's disease where GSK-3β plays a critical role .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities and properties of this compound compared to similar compounds:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | EC50 (μM) | IC50 (nM) |

|---|---|---|---|---|

| This compound | C16H24BNO3 | 289.18 | 0.115 | 8 |

| N-Methyl-N-(4-fluorophenyl)-4-(tetramethyl dioxaborolane) | C15H22BNO4 | 325.23 | 0.064 | - |

| N-Ethyl-N-methyl-pyrazole derivative | C12H21BN2O2 | 236.12 | 0.045 | - |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-Ethyl-3-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide?

- Methodology : The compound is typically synthesized via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) due to the presence of the tetramethyl-1,3,2-dioxaborolane group. A common approach involves reacting a halogenated benzamide precursor (e.g., 4-bromo-N-ethyl-3-methylbenzamide) with bis(pinacolato)diboron or a similar boronic ester under inert conditions. Catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) in solvents such as THF or DMF are used, with bases like K₂CO₃ or Cs₂CO₃ to facilitate transmetalation .

- Key Considerations : Moisture-sensitive intermediates require anhydrous conditions. Purification often involves column chromatography or recrystallization to isolate the boronic ester product.

Q. How should researchers characterize this compound to confirm its structure?

- Methodology :

- NMR Spectroscopy : ¹H and ¹³C NMR are critical for verifying substituents. The tetramethyl-1,3,2-dioxaborolane group shows characteristic peaks for methyl protons (~1.3 ppm) and boron-bound oxygen environments. Aromatic protons adjacent to the boronic ester appear deshielded .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular ion ([M+H]⁺) and isotopic pattern (due to boron).

- X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction using programs like SHELXL can resolve bond lengths and angles, particularly around the boron center .

Q. What are the primary reactivity patterns of this boronic ester in cross-coupling reactions?

- Methodology : The tetramethyl-1,3,2-dioxaborolane group enables Suzuki-Miyaura couplings with aryl/heteroaryl halides. For example, coupling with 4-bromoanisole in the presence of Pd catalysts yields biaryl products. Reaction optimization may involve screening ligands (e.g., SPhos, Xantphos) to enhance catalytic activity .

- Data Contradictions : Discrepancies in coupling efficiency may arise from steric hindrance at the 4-position of the benzamide. Researchers should compare yields under varying temperatures (e.g., 80–110°C) and solvent systems (e.g., toluene/water mixtures vs. pure THF).

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electronic environment of the boronic ester. Key parameters include:

- Boron Orbital Hybridization : sp² vs. sp³ hybridization influences transmetalation rates.

- Aromatic Ring Effects : Electron-withdrawing groups (e.g., amide) modulate the boron center’s electrophilicity.

- Transition State Analysis : Simulate Pd-mediated coupling steps to identify steric or electronic barriers .

- Validation : Compare computational predictions with experimental coupling yields and kinetic data.

Q. How should researchers address discrepancies in spectroscopic data during characterization?

- Case Study : If ¹³C NMR shows unexpected splitting for the boron-bound carbons, consider:

- Dynamic Effects : Boron’s quadrupolar moment (I = 3/2) may cause line broadening. Use decoupling techniques or low-temperature NMR to suppress dynamic exchange .

- Impurity Analysis : Trace solvents (e.g., DMF) or unreacted precursors may overlap with target signals. LC-MS or 2D NMR (e.g., HSQC) can isolate impurities.

- Resolution : Cross-validate with alternative techniques like IR spectroscopy (C=O stretch ~1680 cm⁻¹ for the amide) or elemental analysis.

Q. What strategies optimize the stability of this compound under physiological conditions for biological studies?

- Methodology :

- Hydrolysis Resistance : The tetramethyl-1,3,2-dioxaborolane group is less prone to hydrolysis than boronic acids, but prolonged exposure to aqueous media (e.g., PBS buffer) may degrade the ester. Stability assays under varying pH (5–9) and temperatures (25–37°C) are recommended .

- Prodrug Design : For in vivo applications, encapsulate the compound in liposomes or modify the amide group to enhance membrane permeability.

- Data Interpretation : Monitor degradation via HPLC and compare with boronic acid analogs to quantify stability improvements.

Methodological Notes

- Synthetic Reproducibility : Document catalyst batch variability (e.g., Pd source) and solvent purity, as trace oxygen or moisture can drastically alter yields .

- Advanced Purification : For challenging separations, use preparative HPLC with C18 columns and acetonitrile/water gradients .

- Safety Protocols : Boronic esters are generally low-toxicity, but handle with gloves under fume hoods due to potential irritant properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.